3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol
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Overview
Description
3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol is a chemical compound with the molecular formula C₁₂H₁₁Cl₂NO and a molecular weight of 256.12 g/mol . This compound is characterized by the presence of a dichlorophenyl group and a pyrrolyl group attached to a methanol moiety. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 3,5-dichlorobenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired methanol derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic synthesis reactions.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol can be compared with other similar compounds, such as:
3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)ketone: This compound has a ketone group instead of a methanol group and may exhibit different reactivity and biological properties.
3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)amine: This compound has an amine group and may have different pharmacological activities compared to the methanol derivative.
3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)carboxylic acid: This compound has a carboxylic acid group and may be used in different chemical reactions and applications.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and selectivity in various chemical and biological contexts.
Properties
Molecular Formula |
C12H11Cl2NO |
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Molecular Weight |
256.12 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C12H11Cl2NO/c1-15-4-2-3-11(15)12(16)8-5-9(13)7-10(14)6-8/h2-7,12,16H,1H3 |
InChI Key |
WWOCLUPNONGJDW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=CC(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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